p-Chlorocinnamyl bromide
Description
p-Chlorocinnamyl bromide is an organobromine compound primarily used as an intermediate in organic synthesis. A quantity of 53.85 g (0.233 mol) corresponds to a molecular weight of approximately 231 g/mol, suggesting a molecular formula of C₉H₈BrCl (assuming a cinnamyl backbone with a para-chlorophenyl group and a bromide substituent on the allylic carbon). This compound is typically employed in the preparation of complex organic molecules, such as aryl-oxo-heptenoic acids, through nucleophilic substitution or coupling reactions .
Properties
Molecular Formula |
C9H8BrCl |
|---|---|
Molecular Weight |
231.51 g/mol |
IUPAC Name |
1-(3-bromoprop-1-enyl)-4-chlorobenzene |
InChI |
InChI=1S/C9H8BrCl/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6H,7H2 |
InChI Key |
HHGLXVQTNJCLME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CCBr)Cl |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The allylic bromide group undergoes Sₙ2-type substitutions with various nucleophiles. Key examples include:
a. Heterocyclic alkylation
Reacting with imidazole derivatives in tetrahydrofuran (THF) at 0–25°C yields N-alkylated products. For example:
(72% yield) .
b. Thioether formation
Treatment with sodium benzothiazole-2-thiolate in acetonitrile produces thioethers:
(78% yield) .
Elimination Reactions
Under basic conditions, dehydrohalogenation occurs to form α,β-unsaturated cinnamyl derivatives :
This reaction proceeds via an E2 mechanism, favored in polar aprotic solvents like DMF.
Transition Metal-Catalyzed Cross-Couplings
p-Chlorocinnamyl bromide participates in Suzuki-Miyaura and Heck reactions :
| Reaction Type | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | Biaryl derivatives | 60–85% | |
| Heck Coupling | Pd(OAc)₂, P(o-tol)₃, NEt₃, DMF | Styrenylated compounds | 55–75% |
The palladium-catalyzed couplings tolerate electron-withdrawing groups on the aryl ring, enhancing reactivity .
Radical-Mediated Processes
In presence of light/heat, the compound undergoes allylic bromination via a radical chain mechanism:
-
Initiation : Br₂ → 2Br-
-
Propagation :
Reaction Conditions Optimization Table
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C (Sₙ2) | Higher temps favor elimination |
| Solvent | THF/DMF | Polar aprotic enhances nucleophilicity |
| Catalyst Loading | 1–5 mol% Pd | Excess increases side reactions |
| Base | Na₂CO₃/KOtBu | Weak bases favor substitution |
This compound’s reactivity is influenced by steric effects at the allylic position and electronic effects from the p-chloro substituent, which enhances electrophilicity .
Comparison with Similar Compounds
p-Chlorophenacyl Bromide (C₈H₆BrClO)
p-Cyanobenzyl Bromide (C₈H₆BrN)
3-Chlorobenzyl Bromide (C₇H₆BrCl)
- Molecular Weight : ~205.5 g/mol.
- Structure : A benzyl bromide with a meta-chloro substituent.
- Applications : Used to synthesize sulfonyl chlorides, amines, and other derivatives. The meta-substitution pattern reduces steric hindrance compared to para-substituted analogs, influencing its reaction kinetics .
Sepantronium Bromide (C₂₀H₁₉BrN₄O₃)
- Molecular Weight : 443.29 g/mol.
- Structure : A complex heterocyclic compound with a bromide counterion.
- Applications : Acts as a survivin inhibitor (IC₅₀ = 0.54 nM) in anticancer research. Unlike simpler bromides, it exhibits targeted biological activity rather than serving as a synthetic intermediate .
Comparative Data Table
Research Findings and Industrial Relevance
- This compound: Critical in synthesizing aryl-oxo-heptenoic acids, which are precursors to bioactive molecules. Its use in reflux reactions with glyme highlights its stability under high-temperature conditions .
- Sepantronium Bromide: Demonstrated 80% tumor growth inhibition in PC-3 xenograft models and synergizes with γ-radiation to enhance apoptosis in NSCLC cells .
- p-Cyanobenzyl Bromide: Validated in drug discovery for introducing cyanobenzyl groups into target molecules, leveraging its high purity (>99%) and reactivity .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing p-Chlorocinnamyl bromide with high purity?
- Methodological Answer : High-purity synthesis can be achieved via nucleophilic substitution reactions, where bromine replaces a hydroxyl or other leaving group in a cinnamyl derivative. Purification steps, such as recrystallization or column chromatography, are critical to remove byproducts like unreacted precursors or halogenated impurities. Monitoring reaction progress via thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) ensures intermediate stability .
Q. How can UV-Vis spectrophotometry be utilized to characterize this compound?
- Methodological Answer : UV-Vis spectrophotometry identifies functional groups and confirms bromine incorporation by analyzing absorption maxima. For example, bromide-containing compounds often exhibit peaks near 200–250 nm due to n→σ* transitions. Sample preparation involves dissolving the compound in a non-UV-absorbing solvent (e.g., chloroform) and comparing spectra against reference standards .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats to prevent inhalation or skin contact. Solid/liquid waste must be segregated: halogenated organics should be stored in designated containers for incineration. Regular decontamination of surfaces with activated carbon or specialized adsorbents minimizes exposure risks .
Advanced Research Questions
Q. How can statistical experimental design optimize the separation of this compound from complex mixtures using capillary electrophoresis?
- Methodological Answer : Multivariate optimization programs (e.g., Design of Experiments, DoE) can statistically refine buffer composition, pH, and voltage parameters to resolve overlapping peaks. For instance, increasing buffer co-ion mobility differences enhances separation efficiency, while antistacking effects from high chloride concentrations may require counterion adjustments .
Q. What methodologies address discrepancies in bromide concentration data caused by analytical technique variations?
- Methodological Answer : Cross-validation using complementary techniques (e.g., ion chromatography, ICP-MS) resolves inconsistencies. For example, historical bromide data discrepancies in environmental samples were traced to detection limit variations (0.10 mg/L vs. newer methods). Calibration with certified reference materials (CRMs) ensures analytical reproducibility .
Q. What strategies improve the stability of this compound in high-temperature material science applications?
- Methodological Answer : Encapsulation in thermally stable matrices (e.g., silica nanoparticles) or derivatization with electron-withdrawing groups reduces thermal degradation. Experimental validation via thermogravimetric analysis (TGA) and accelerated aging studies under controlled humidity/temperature conditions can identify optimal formulations .
Q. How do structural modifications of this compound influence its bioactivity in therapeutic contexts?
- Methodological Answer : Introducing substituents (e.g., carboxyl or phosphonium groups) alters lipophilicity and target binding. In vitro assays, such as cytotoxicity screening and receptor-binding studies, coupled with computational docking simulations, reveal structure-activity relationships. For example, triphenylphosphonium moieties enhance mitochondrial targeting in cancer cells .
Tables for Comparative Analysis
| Synthetic Modification | Effect on Bioactivity | Experimental Validation | Reference |
|---|---|---|---|
| Carboxyl group addition | Enhances water solubility | In vitro permeability assays | |
| Phosphonium derivatization | Improves mitochondrial uptake | Confocal microscopy and cytotoxicity assays |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
